molecular formula C24H21N7O B2512759 N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-00-8

N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2512759
CAS No.: 955338-00-8
M. Wt: 423.48
InChI Key: LEOPSGQUEXYTPB-UHFFFAOYSA-N
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Description

N4-(3-Methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by its unique substitution pattern:

  • N4 position: 3-methoxyphenyl group, introducing electron-donating properties.
  • Position 1: Phenyl group, contributing to aromatic stacking interactions.

This compound belongs to a class of molecules investigated for kinase inhibition, particularly JAK3 selectivity, due to the pyrazolo[3,4-d]pyrimidine scaffold’s ability to mimic purine nucleotides .

Properties

IUPAC Name

4-N-(3-methoxyphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O/c1-32-20-11-5-8-18(13-20)28-22-21-16-27-31(19-9-3-2-4-10-19)23(21)30-24(29-22)26-15-17-7-6-12-25-14-17/h2-14,16H,15H2,1H3,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOPSGQUEXYTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups under appropriate conditions.

    Coupling reactions: As mentioned earlier, coupling reactions such as Suzuki-Miyaura coupling can be used to introduce various substituents.

Scientific Research Applications

N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and thereby affecting various cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (N4/N6/Position 1) Molecular Weight Key Properties/Activities Source Evidence
Target Compound : N4-(3-Methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-... 3-MeO-Ph / Pyridin-3-yl-CH2 / Ph ~388.4 g/mol* Hypothesized JAK3 selectivity
N6-(3-Chloro-4-MeO-Ph)-1-Me-N4-Ph-pyrazolo[3,4-d]pyrimidine-4,6-diamine Ph / 3-Cl-4-MeO-Ph / Me ~380.8 g/mol Enhanced halogen interactions
N4-(3,4-Dimethyl-Ph)-N6-(3-MeO-Pr)-1-Ph-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Me2-Ph / 3-MeO-Pr / Ph ~402.5 g/mol Increased lipophilicity
N4-(3-Cl-4-Me-Ph)-N6-Et-1-Me-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Cl-4-Me-Ph / Et / Me 316.79 g/mol Low solubility (0.5 µg/mL, pH 7.4)
N4-(2-MeO-Ph)-N3-(4-PhO-Ph)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 2-MeO-Ph / H / 4-PhO-Ph ~428.4 g/mol High melting point (243–245°C)

*Estimated based on structural analogs.

Key Research Findings

Substituent Effects on Bioactivity

  • N4 3-Methoxyphenyl vs. Halogenated Analogs: The 3-methoxyphenyl group in the target compound (vs.
  • Pyridin-3-ylmethyl at N6 : Unlike ethyl or propyl groups (e.g., ), this substituent introduces a basic nitrogen, enhancing solubility and enabling π-π interactions with kinase hinge regions .

Physicochemical Properties

  • Solubility : The pyridinylmethyl group likely improves aqueous solubility compared to analogs with hydrophobic N6 substituents (e.g., 0.5 µg/mL solubility for ethyl-substituted compound ).
  • Thermal Stability : Methoxy-substituted analogs exhibit higher melting points (e.g., 243–245°C for 2-MeO-Ph derivative ), suggesting robust crystalline packing.

Biological Activity

N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, identified by its CAS number 955338-00-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N7OC_{24}H_{21}N_{7}O with a molecular weight of 415.47 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. Specifically, this compound has been studied for its inhibitory effects on casein kinase 1 (CK1), which plays a crucial role in cell cycle regulation and has been implicated in cancer and neurodegenerative diseases .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : The compound demonstrates potential as a CK1 inhibitor, which may contribute to its anticancer properties. Inhibitors of CK1 have shown effectiveness against various cancer cell lines .
  • Neuroprotective Effects : Given the role of CK1 in neurodegenerative disorders, this compound may also exhibit neuroprotective properties by modulating CK1 activity .

Case Studies

Several studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Inhibition of CK1 : A derivative with structural similarities to N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine showed an IC50 value of 78 nM against CK1, suggesting strong inhibitory potential .
  • Antitumor Activity : A related study indicated that modifications to the pyrazolo structure enhanced antitumor activity against specific cancer types. The introduction of various substituents significantly influenced the potency against cancer cell lines .

Data Table: Biological Activities and Potency

Compound Target IC50 (nM) Biological Activity
N4-(3-methoxyphenyl)-1-phenyl-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidineCK1TBDAnticancer
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidineCK178Anticancer
Pyrido[2,3-d]pyrimidine derivativeVarious kinasesTBDAntitumor

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